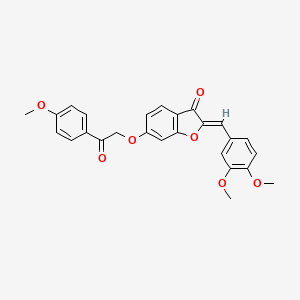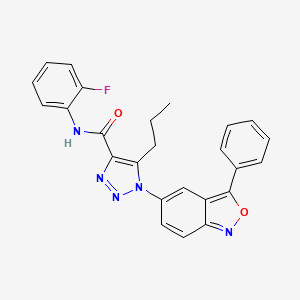
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C25H20FN5O2 and its molecular weight is 441.466. The purity is usually 95%.
BenchChem offers high-quality N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyl-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Fluorescent Probes for Sensing Metal Cations and pH
Compounds with benzoxazole and fluorophenyl groups have been studied for their potential as fluorescent probes. These compounds exhibit significant changes in fluorescence in response to pH variations and the presence of metal cations like magnesium and zinc, demonstrating their utility in sensing applications (Tanaka et al., 2001).
Biological Activity Against Cancer Cell Lines
Derivatives incorporating elements such as indazole, morpholino groups, and fluorophenyl moieties have shown effectiveness in inhibiting the proliferation of cancer cell lines. This suggests potential applications in cancer research, particularly in the development of new anticancer agents (Lu et al., 2017).
Catalyst- and Solvent-Free Synthesis
The microwave-assisted Fries rearrangement of compounds containing fluorophenyl and triazole units under catalyst- and solvent-free conditions represents a novel and efficient synthetic route. This method highlights the compound's role as an intermediate in organic synthesis, particularly in the preparation of benzamide derivatives (Moreno-Fuquen et al., 2019).
Antimicrobial and Antiviral Activities
Compounds with structural similarities to the compound of interest have demonstrated antimicrobial and antiviral activities. This suggests potential applications in the development of new therapeutic agents targeting infectious diseases. Studies have shown that these compounds exhibit significant effects against various bacterial and viral strains, offering a basis for further investigation into their use as antimicrobial and antiviral agents (Desai et al., 2013; Hebishy et al., 2020).
Anti-Inflammatory and Cytotoxic Agents
Benzoxazole derivatives have been investigated for their anti-inflammatory and cytotoxic properties. These findings highlight the potential of such compounds in the development of new drugs for treating inflammation and cancer, further underscoring the versatility of compounds with benzoxazole and fluorophenyl components in medicinal chemistry (Thakral et al., 2022).
Eigenschaften
IUPAC Name |
N-(2-fluorophenyl)-1-(3-phenyl-2,1-benzoxazol-5-yl)-5-propyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN5O2/c1-2-8-22-23(25(32)27-21-12-7-6-11-19(21)26)28-30-31(22)17-13-14-20-18(15-17)24(33-29-20)16-9-4-3-5-10-16/h3-7,9-15H,2,8H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAHOJQOQQQMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC3=C(ON=C3C=C2)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



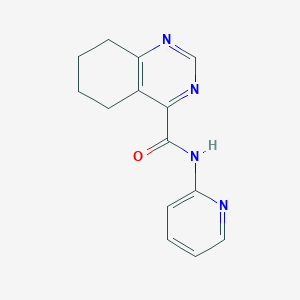
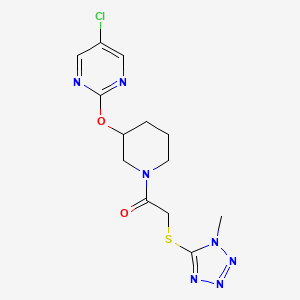
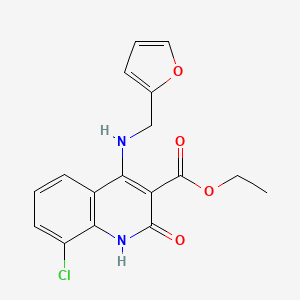
![8-(3-Imidazolylpropyl)-1,7-dimethyl-3-[(2-methylphenyl)methyl]-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2465379.png)




![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)


